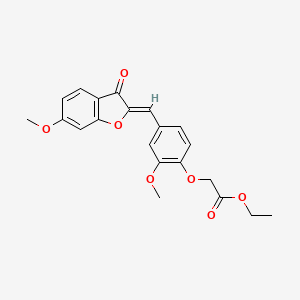

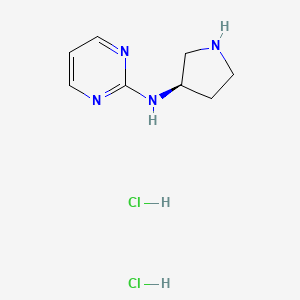

![molecular formula C8H11NaO3 B2823417 Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2413878-86-9](/img/structure/B2823417.png)

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound with the CAS Number: 2418642-75-6 . It has a molecular weight of 194.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), which are similar to the compound , is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis

The InChI code for Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is 1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 .Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 194.16 .Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate serves as a valuable organocatalyst . Researchers have explored its use in asymmetric Michael additions, where it facilitates the formation of chiral products with high enantioselectivity. These reactions are essential for the synthesis of complex molecules, including natural product scaffolds .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting transcription factors such as NF-AT and NF-IL2A. These factors play a crucial role in interleukin-2 (IL2) gene expression, making Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate a potential candidate for immunomodulatory therapies .

Drug Delivery Systems

Researchers have investigated the use of this compound in drug delivery systems. Its unique bicyclic structure allows for functionalization, enabling targeted drug delivery to specific tissues or cells. The carboxylate group can serve as a linker for conjugating therapeutic agents .

Polymer Chemistry

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been explored in polymer chemistry. Its reactivity with other monomers can lead to the synthesis of novel polymers with tailored properties, such as biodegradability, hydrophilicity, or mechanical strength .

Supramolecular Chemistry

Supramolecular assemblies based on this compound have been studied. Its ability to form hydrogen bonds and participate in host-guest interactions makes it useful for constructing functional materials, such as molecular receptors or sensors .

Green Chemistry and Solvent Alternatives

Given its water solubility, Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be employed as an alternative solvent in green chemistry protocols. Researchers explore its use in various reactions, aiming for more sustainable and environmentally friendly processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3.Na/c1-7-2-3-8(4-7,5-11-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPGNTXFBSAEPO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

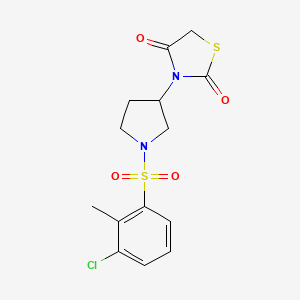

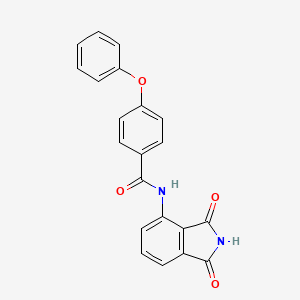

![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)

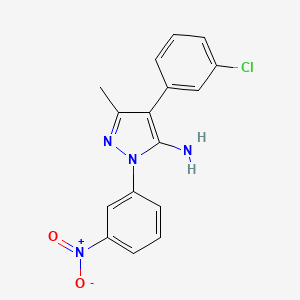

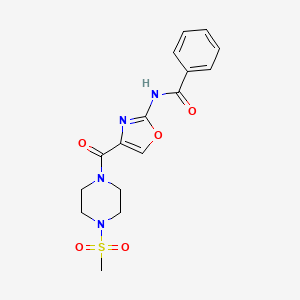

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

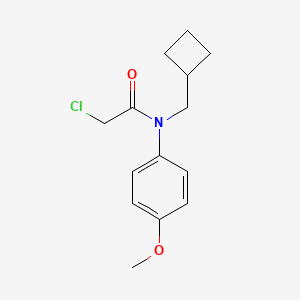

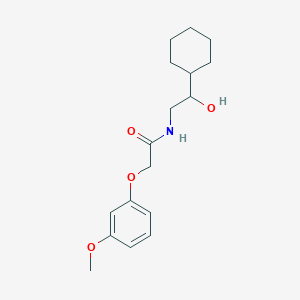

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)